2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate

Lipophilicity Drug Design Lead Optimization

2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate (CAS 594871-48-4) is a synthetic organic compound classified as a decanoate ester bearing a tetrahydrofuran-2-yl thioether substituent, with molecular formula C16H30O3S and a calculated molecular weight of 302.47 g/mol. The compound contains zero hydrogen bond donors, four hydrogen bond acceptors, and 13 rotatable bonds, with a computed XlogP of 5.3 and a topological polar surface area of 60.8 Ų.

Molecular Formula C16H30O3S
Molecular Weight 302.5 g/mol
CAS No. 594871-48-4
Cat. No. B12902737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate
CAS594871-48-4
Molecular FormulaC16H30O3S
Molecular Weight302.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)OCCSC1CCCO1
InChIInChI=1S/C16H30O3S/c1-2-3-4-5-6-7-8-10-15(17)18-13-14-20-16-11-9-12-19-16/h16H,2-14H2,1H3
InChIKeyKKPGFKKNNLAMMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate (CAS 594871-48-4): Structural Identity and Physicochemical Baseline from Authoritative Databases


2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate (CAS 594871-48-4) is a synthetic organic compound classified as a decanoate ester bearing a tetrahydrofuran-2-yl thioether substituent, with molecular formula C16H30O3S and a calculated molecular weight of 302.47 g/mol . The compound contains zero hydrogen bond donors, four hydrogen bond acceptors, and 13 rotatable bonds, with a computed XlogP of 5.3 and a topological polar surface area of 60.8 Ų . It is listed in chemical supplier catalogs as a fatty acid derivative building block for research use .

Functional Handle
Oxidizable thioether enables sulfoxide/sulfone functionalization studies
Ring System
Five-membered oxolane ring with reported lower lipophilicity than six-membered analog
Research Use
Decanoate ester building block for lipid derivatives and synthetic transformations

Why 2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate Cannot Be Simply Replaced by Common Decanoate Esters or Ring-Size Analogs


Although 2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate shares the decanoate ester core with widely available compounds such as ethyl decanoate or tetrahydrofurfuryl decanoate, it is differentiated by the combination of a five-membered oxolane (tetrahydrofuran) ring, a thioether (–S–) linkage, and a two-carbon spacer to the ester oxygen . This triad is absent in simple alkyl decanoates or in ether-linked furfuryl esters. Even the closest structural analog, the six-membered oxane (tetrahydropyran) derivative 2-[(oxan-2-yl)sulfanyl]ethyl decanoate (CAS 184375-33-5), exhibits a measurably higher computed logP (5.7 versus 5.3) owing to the larger ring size, as shown in the quantitative evidence below [1]. Substituting any of these alternatives would alter lipophilicity, molecular volume, and thioether-specific reactivity (e.g., oxidation to sulfoxide or sulfone), which can affect partitioning, metabolic stability, and downstream synthetic utility .

Target Oxane analog (CAS 184375-33-5)
Larger six-membered ring shifts lipophilicity upward; partition and permeability profiles may differ.
Target Tetrahydrofurfuryl decanoate
Oxygen-ether linkage lacks thioether oxidation handle; redox-responsive derivatization not possible.

2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate: Quantitative Differentiation Evidence Against Closest Structural Analogs


Reduced Lipophilicity (XlogP) of the Five-Membered Oxolane Ring Compared to the Six-Membered Oxane Analog

The target compound demonstrates a lower computed octanol-water partition coefficient (XlogP = 5.3) compared to its direct six-membered ring analog, 2-[(oxan-2-yl)sulfanyl]ethyl decanoate (XlogP = 5.7), as calculated by authoritative cheminformatics databases [1]. This 0.4 log unit reduction corresponds to an approximately 2.5-fold lower lipophilicity, which can significantly influence passive membrane permeability, protein binding, and in vivo distribution [2].

Lipophilicity (XlogP)
Cross-study comparable
ΔXlogP = –0.4 (less lipophilic ~2.5-fold vs. oxane analog)
Reported lipophilicity difference; may influence passive permeability context.
Computed property; consistent methodology across databases.
Lipophilicity Drug Design Lead Optimization

Lower Molecular Weight and Reduced Heavy Atom Count Relative to the Oxane Analog

2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate has a molecular weight of 302.47 g/mol and 20 heavy atoms, compared to 316.5 g/mol and 21 heavy atoms for the six-membered oxane analog [1]. This difference of –14 Da and one fewer heavy atom results in a more favorable position within lead-like chemical space metrics, where compounds with MW <350 Da are generally preferred for oral bioavailability programs [2].

Molecular weight & heavy atoms
Cross-study comparable
ΔMW = –14 g/mol; ΔHeavy atoms = –1
Supports lead-like attribute review.
Computed from molecular formula; target vs. oxane analog.
Molecular Weight Fractional Complexity Lead-Likeness

Thioether Linkage Enables Oxidative Functionalization Absent in Oxygen-Ether Furfuryl Decanoate Analogs

The presence of a thioether (–S–) linkage in 2-[(oxolan-2-yl)sulfanyl]ethyl decanoate, as opposed to the oxygen–ether (–O–) linkage in tetrahydrofurfuryl decanoate (CAS 39252-14-7), introduces a site for selective oxidation to yield sulfoxide (R–SO–R') or sulfone (R–SO₂–R') derivatives [1]. This chemical handle is absent in the oxygen analog and allows for redox-responsive prodrug design, where the thioether-to-sulfoxide/sulfone conversion can be used to modulate polarity, metabolic stability, or trigger release of active species [2].

Thioether functional group
Class-level inference
Oxidizable to sulfoxide/sulfone; absent in oxygen-ether analog
Enables redox-responsive prodrug design exploration.
General chemical class behavior; specific oxidation conditions apply.
Chemical Biology Prodrug Design Sulfur Redox Chemistry

Target Application Scenarios for 2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate Based on Quantitative Differentiation Evidence


Medicinal Chemistry Scaffold Requiring Moderately Lipophilic Decanoate Esters with a Five-Membered Thioether Ring

When a project demands a decanoate ester building block with a logP near 5.3 for balanced permeability and solubility, 2-[(oxolan-2-yl)sulfanyl]ethyl decanoate provides a more favorable lipophilicity profile than the six-membered oxane analog (logP 5.7) . The lower logP may reduce non-specific protein binding in biochemical assays, making it a better choice for early lead optimization .

Synthesis of Redox-Responsive Lipid Derivatives via Thioether Oxidation

The thioether group in 2-[(oxolan-2-yl)sulfanyl]ethyl decanoate is amenable to controlled oxidation to sulfoxide or sulfone . This feature is absent in oxygen-ether analogs such as tetrahydrofurfuryl decanoate . Researchers designing hypoxia-activated prodrugs or stimuli-responsive lipids for drug delivery systems can exploit this oxidizable handle to alter molecular polarity or trigger cargo release [1].

Structure-Activity Relationship (SAR) Studies on Ring Size in Sulfur-Containing Fatty Acid Esters

With a molecular weight of 302.47 g/mol and a five-membered oxolane ring, this compound fills a specific position in ring-size SAR libraries . Comparing it directly against the oxane analog (316.5 g/mol) allows researchers to isolate the impact of ring contraction on target binding, metabolic stability, or membrane permeation without altering the thioether or ester motifs .

Application
Selection Property
Validation Focus
Moderately lipophilic decanoate scaffold
Five-membered thioether ring; reported lower logP
Permeability and binding assay context
Redox-responsive lipid derivative synthesis
Thioether oxidation handle
Oxidative conversion and polarity modulation studies
Ring-size SAR library assembly
Oxolane vs. oxane ring comparison
Ring contraction impact on physicochemical properties
Quote Request

Request a Quote for 2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.